Ganoderiol D
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Overview
Description
Diacetyl benzoyl lathyrol is a small molecule compound known for its use in cosmetic products, particularly in whitening creams. It is also reported to be a skin conditioning agent .
Chemical Reactions Analysis
Diacetyl benzoyl lathyrol undergoes various chemical reactions typical of diterpenoids. These reactions include:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Diacetyl benzoyl lathyrol has several scientific research applications:
Chemistry: It is used as a model compound in the study of diterpenoid chemistry.
Mechanism of Action
The exact mechanism of action of diacetyl benzoyl lathyrol is not fully understood. studies on similar lathyrane diterpenoids suggest that they may exert their effects by interacting with specific molecular targets and pathways. For example, classical protein kinase C (PKC) isoforms, especially PKCβ, have been implicated in the proliferation of neural progenitor cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in biological systems.
Comparison with Similar Compounds
Diacetyl benzoyl lathyrol is unique among diterpenoids due to its specific acylation pattern. Similar compounds include:
Lathyrol: A diterpenoid with a similar core structure but different acyl groups.
Lathyrol-3,15-diacetate 5-benzoate: Another derivative with a similar structure but different functional groups. These compounds share similar biological activities but differ in their specific chemical properties and applications.
Properties
CAS No. |
114567-45-2 |
---|---|
Molecular Formula |
C30H48O5 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3 |
InChI Key |
NAETYGPWGSNZTO-ZWETUDJHSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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